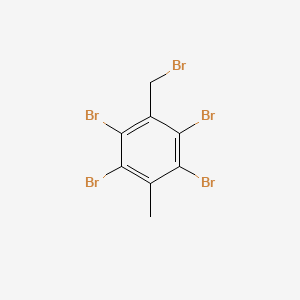
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is a brominated aromatic compound with the molecular formula C8H5Br5. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring, along with a bromomethyl and a methyl group. It is used in various chemical research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene can be synthesized through a multi-step bromination process. The starting material, 1,2,4,5-tetrabromobenzene, undergoes bromomethylation in the presence of formaldehyde and hydrobromic acid. The reaction conditions typically involve:
Temperature: Controlled to avoid decomposition.
Catalysts: Lewis acids like aluminum bromide may be used to facilitate the reaction.
Solvents: Non-polar solvents such as chloroform or carbon tetrachloride are often employed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Zinc, hydrochloric acid, and ethanol as a solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine.
Oxidation: Carboxylic acids.
Reduction: De-brominated benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene exerts its effects involves:
Molecular Targets: Interaction with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: Disruption of cellular processes like DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-chlorobenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methoxybenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-ethoxybenzene
Uniqueness: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of a methyl group instead of other substituents like chlorine or methoxy groups can significantly alter its physical and chemical properties, making it suitable for specific applications.
Propiedades
Número CAS |
66217-03-6 |
|---|---|
Fórmula molecular |
C8H5Br5 |
Peso molecular |
500.64 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene |
InChI |
InChI=1S/C8H5Br5/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3 |
Clave InChI |
VFGNOMLRBJYUMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Br)CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





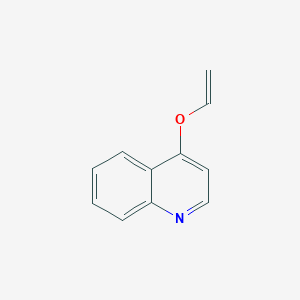
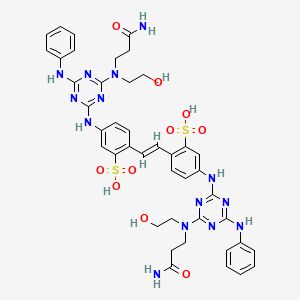
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
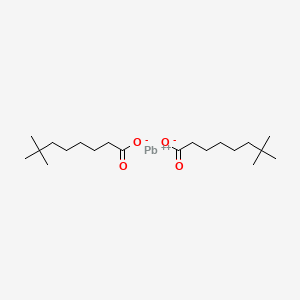
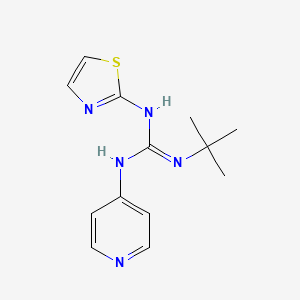


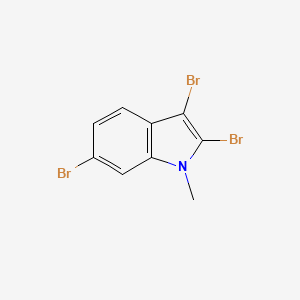
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
